

Hpk1-IN-24: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Hpk1-IN-24*

Cat. No.: *B12410329*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of **Hpk1-IN-24**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details the scientific journey from initial hit identification to the development of a promising preclinical candidate for cancer immunotherapy, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Executive Summary

Hpk1-IN-24, also known as BMS compound 24, is a small molecule inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling. By inhibiting HPK1, **Hpk1-IN-24** has the potential to enhance anti-tumor immunity. Developed by Bristol Myers Squibb, the discovery of **Hpk1-IN-24** originated from a high-throughput screening hit identified from an unrelated IRAK4 kinase inhibitor program. Through a structure-based drug design and optimization campaign, **Hpk1-IN-24** emerged as a potent and selective tool compound with favorable oral bioavailability. This guide will elaborate on the discovery rationale, synthesis pathway, and the key in vitro and in vivo characterization of **Hpk1-IN-24**.

Discovery of Hpk1-IN-24

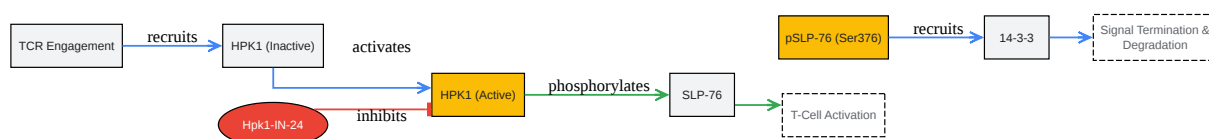
The discovery of **Hpk1-IN-24** was initiated by the identification of a hit compound from a historical kinome selectivity screening of an IRAK4 inhibitor program. This initial hit, while

showing inhibitory activity against HPK1, lacked the desired selectivity. The subsequent lead optimization program focused on improving potency against HPK1 while enhancing selectivity over other kinases, particularly those within the MAP4K family.

A homology model of the HPK1 kinase domain, based on the crystal structure of MST1, was instrumental in guiding the structure-based design efforts. This computational approach, coupled with iterative chemical synthesis and biological testing, led to the identification of the isofuranone scaffold as a promising core for HPK1 inhibition. Further optimization of this scaffold to improve metabolic stability and pharmacokinetic properties culminated in the selection of **Hpk1-IN-24** as a lead candidate.

HPK1 Signaling Pathway

HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates SLP-76 at Ser376, leading to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of the TCR signaling complex. This dampens the T-cell response. Inhibition of HPK1 by molecules like **Hpk1-IN-24** blocks this phosphorylation event, thereby sustaining TCR signaling and enhancing T-cell activation and anti-tumor immunity.

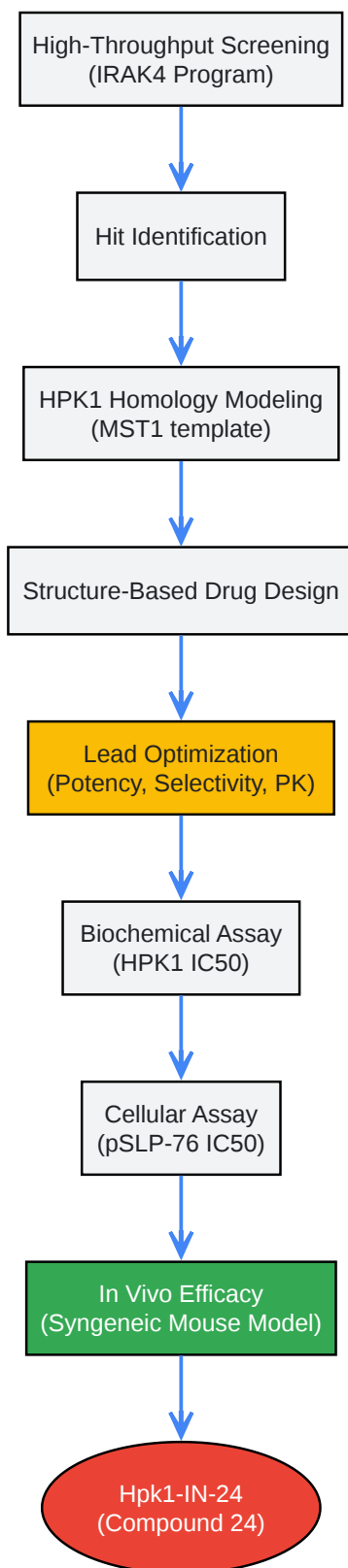


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HPK1 Signaling Pathway and Point of Inhibition

Discovery Workflow

The discovery of **Hpk1-IN-24** followed a structured workflow, beginning with a high-throughput screen and progressing through computational modeling, chemical optimization, and a cascade of in vitro and in vivo assays.



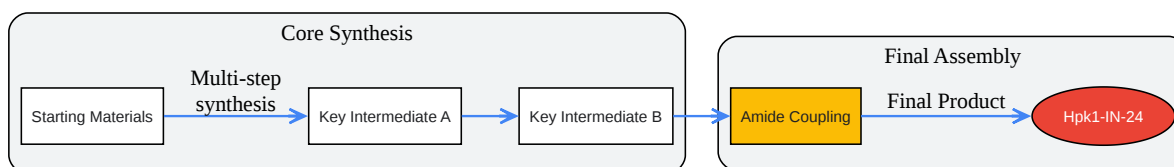
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Hpk1-IN-24 Discovery Workflow

Synthesis Pathway of Hpk1-IN-24

The synthesis of **Hpk1-IN-24** is described in patent WO2019051199A1 as "example 51". The key steps involve the construction of the core heterocyclic system followed by amide coupling.

A detailed, step-by-step experimental protocol for the synthesis of **Hpk1-IN-24** is provided in Section 5.2.



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